molecular formula C11H12O3 B13220102 Ethyl 2-formyl-3-methylbenzoate

Ethyl 2-formyl-3-methylbenzoate

Cat. No.: B13220102
M. Wt: 192.21 g/mol
InChI Key: XCSRFGWJWGIWQD-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C₁₁H₁₂O₃ and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 2-formyl-3-methylbenzoic acid and ethanol.

    Reduction: 2-hydroxymethyl-3-methylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3-methylbenzoate depends on its specific application. In chemical reactions, the ester group is typically the reactive site, undergoing hydrolysis, reduction, or substitution. The formyl group can also participate in various reactions, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Ethyl 2-formyl-3-methylbenzoate can be compared to other esters such as ethyl benzoate and methyl benzoate:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2-formyl-3-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-7H,3H2,1-2H3

InChI Key

XCSRFGWJWGIWQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C=O)C

Origin of Product

United States

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